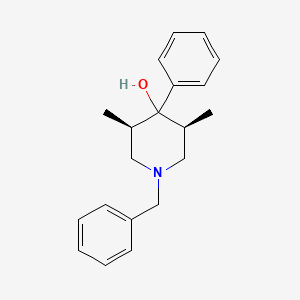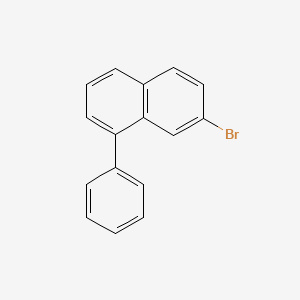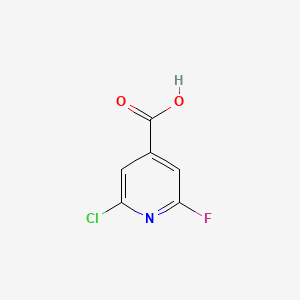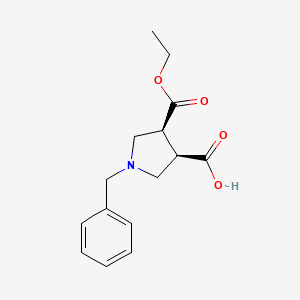
(3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and ethyl acetoacetate.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of methods, including the use of strong bases or acidic conditions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a series of oxidation and hydrolysis reactions.
Stereochemical Control: The stereochemistry of the compound is controlled using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, (3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a chiral intermediate makes it valuable for the synthesis of enantiomerically pure products.
作用机制
The mechanism of action of (3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
(3R,4S)-1-benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group.
(3R,4S)-1-benzyl-4-(propoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure with a propoxy group instead of an ethoxy group.
(3R,4S)-1-benzyl-4-(butoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of (3R,4S)-1-benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid lies in its specific stereochemistry and the presence of the ethoxycarbonyl group. This combination of features influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC 名称 |
(3R,4S)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m0/s1 |
InChI 键 |
OBPNUEHVTDHIPJ-QWHCGFSZSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



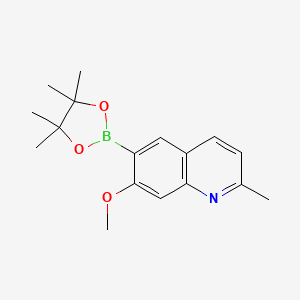

![(2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid](/img/structure/B11753700.png)
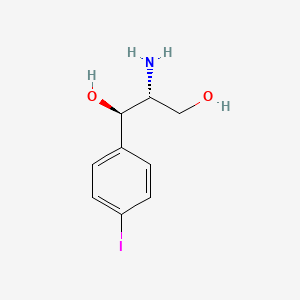
![[2-(Benzyloxy)ethyl]phosphonic acid](/img/structure/B11753707.png)
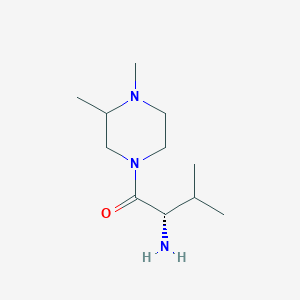
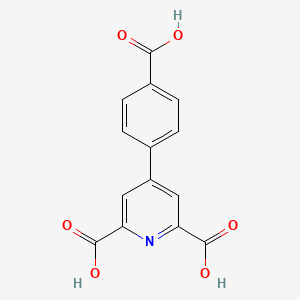
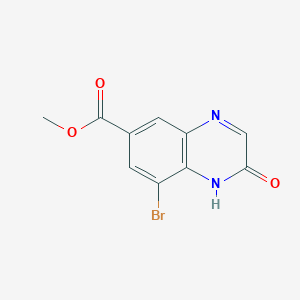
![Methyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B11753728.png)
